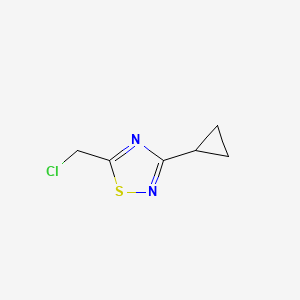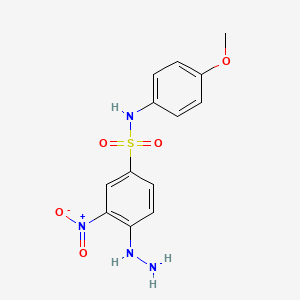
5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide, also known as PHT-427, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anti-cancer properties, making it a promising candidate for the development of novel cancer treatments.
Mecanismo De Acción
5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide exerts its anti-cancer effects by inhibiting the activity of Akt. Akt is a protein kinase that plays a critical role in cell survival and proliferation by regulating various signaling pathways. By inhibiting Akt activity, 5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide induces the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide has been shown to exhibit potent anti-cancer effects in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been shown to exhibit anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor that plays a critical role in the regulation of inflammatory responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide is its potent anti-cancer activity, making it a promising candidate for the development of novel cancer treatments. However, one of the limitations of 5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of 5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide. One potential direction is the development of novel formulations or delivery methods to improve the solubility and bioavailability of 5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide. Another potential direction is the investigation of the potential synergistic effects of 5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide with other anti-cancer agents, such as chemotherapy drugs or targeted therapies. Finally, further research is needed to elucidate the precise mechanisms of action of 5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide and to identify potential biomarkers for patient selection and monitoring.
Métodos De Síntesis
The synthesis of 5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide involves multiple steps, including the reaction of 5-methoxy-1,3-benzothiazol-2-amine with 4-methylpyridine-2-carboxylic acid, followed by the introduction of a fluorine atom. The resulting compound is then subjected to various purification and isolation techniques to obtain the final product.
Aplicaciones Científicas De Investigación
5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit anti-cancer properties by inhibiting the activity of Akt, a protein kinase that plays a critical role in cell survival and proliferation. Inhibition of Akt activity leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
5-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S/c1-8-5-12(17-7-10(8)16)14(20)19-15-18-11-6-9(21-2)3-4-13(11)22-15/h3-7H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMJHLFPKYQTQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)NC2=NC3=C(S2)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylpyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2797022.png)
![Methyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2797024.png)


![(4-((4-(Furan-2-yl)thiazol-2-yl)methoxy)phenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2797029.png)

![6-{1-[(diethylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide](/img/structure/B2797034.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide](/img/structure/B2797035.png)
![2-[(2-Methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B2797036.png)
![3-cinnamyl-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2797038.png)
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2797039.png)
![3-[[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2797040.png)

